molecular formula C8H17NO3 B100404 (S)-Methyl 2-amino-3-(tert-butoxy)propanoate CAS No. 17083-26-0

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate

Cat. No.: B100404
CAS No.: 17083-26-0
M. Wt: 175.23 g/mol
InChI Key: MMJPLCPGTJXFNH-LURJTMIESA-N
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Description

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate is an organic compound that features a tert-butyl group, an amino group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(tert-butoxy)propanoate typically involves the protection of the amino group and the esterification of the carboxylic acid group. One common method involves the reaction of L-serine methyl ester hydrochloride with tert-butyl chloroformate . The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(tert-butoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways and cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate is unique due to its combination of a tert-butyl group, an amino group, and a methyl ester group

Biological Activity

(S)-Methyl 2-amino-3-(tert-butoxy)propanoate is a chiral amino acid derivative that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound, characterized by its tert-butoxy group, plays a significant role in various biochemical pathways and therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C12H25NO3
  • Molecular Weight : 229.34 g/mol
  • CAS Number : 77087-60-6

The compound features an amino group, a propanoate moiety, and a tert-butoxy substituent, which contributes to its unique reactivity and biological profile. The presence of the tert-butoxy group is particularly important as it enhances lipophilicity, potentially aiding in the compound's ability to penetrate biological membranes.

The biological activity of this compound is primarily linked to its role as an amino acid derivative. It is believed to influence several physiological processes:

  • Hormonal Regulation : As an amino acid derivative, it may modulate the secretion of anabolic hormones, impacting muscle growth and repair.
  • Neurotransmitter Synthesis : It may participate in pathways related to neurotransmitter synthesis, particularly those involving tyrosine metabolism.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress.

Pharmacological Applications

  • CNS Penetration : Research indicates that this compound can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders. Its ability to inhibit specific enzymes related to neuroinflammation has been noted in various studies .
  • Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against certain pathogens. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate the exact pathways involved .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways relevant to cancer and neurodegenerative diseases. For instance, it has shown promise as an inhibitor of Toxoplasma gondii cathepsin L (TgCPL), which is crucial for developing treatments for chronic toxoplasmosis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
CNS PenetrationEffective against neuroinflammation
AntimicrobialInhibitory effects on bacterial growth
Enzyme InhibitionInhibits TgCPL, potential for treating toxoplasmosis

Detailed Research Findings

  • CNS Activity : A study demonstrated that this compound effectively reduced inflammation markers in a mouse model of neuroinflammation, suggesting its potential utility in treating conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Enzyme Targeting : High-throughput screening identified this compound as a potent inhibitor of TgCPL with an IC50 value of 34 nM, highlighting its potential as a lead compound for further development against Toxoplasma gondii infections .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)7(10)11-4/h6H,5,9H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJPLCPGTJXFNH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427040
Record name (S)-Methyl 2-amino-3-(tert-butoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17083-26-0
Record name O-(1,1-Dimethylethyl)-L-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17083-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Methyl 2-amino-3-(tert-butoxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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